N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences its chemical properties and applications. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide can be compared with other trifluoromethylbenzenes, such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound shares a similar trifluoromethyl group but differs in its functional groups and biological activity.
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: Another compound with multiple trifluoromethyl groups, used in different applications due to its distinct chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-11(7-10(9)2)15(22)21-14-8-12(16(18,19)20)5-6-13(14)17/h3-8H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOFLMDRSUMHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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